benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate
Overview
Description
Benzyl (®-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate is a complex organic compound . It contains a total of 44 bonds, including 25 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also includes 1 three-membered ring, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 ether (aliphatic), 1 sulfide, and 1 Oxirane .
Synthesis Analysis
The synthesis of carbamates, such as benzyl (®-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate, is a key area in medicinal chemistry . Carbamates are widely used as a peptide bond surrogate due to their chemical stability and ability to permeate cell membranes . They are often produced from benzyl chloroformate with ammonia .Molecular Structure Analysis
The molecular structure of benzyl (®-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate includes a total of 42 atoms: 19 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . The carbamate functionality is related to amide-ester hybrid features and generally displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis
Carbamates, including benzyl (®-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate, have the ability to modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Scientific Research Applications
Antimitotic Agents and Biological Activity : Chiral isomers of certain carbamates, including benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate, have shown significant activity in biological systems. The S-isomers are noted to be more potent than the R-isomers in these applications, with differences in activity comparable to those observed for other similar compounds (Temple & Rener, 1992).
Synthesis of Nelfinavir : This compound has been used in the synthesis of nelfinavir, an HIV protease inhibitor. The process involves a one-pot synthesis method that is both efficient and environmentally friendly, highlighting the compound's utility in pharmaceutical synthesis (Yan et al., 2008).
Stereoselective Asymmetric Aldol Routes : The compound is involved in the stereoselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, a key building block for novel protease inhibitors. This synthesis process explores various asymmetric syn- and anti-aldol reactions (Ghosh et al., 2017).
Inhibition of Acetyl- and Butyrylcholinesterase Enzymes : New benzene-based derivatives of this compound were designed and tested for their ability to inhibit these enzymes. Some compounds showed promising inhibition of both enzymes, indicating potential applications in treating diseases like Alzheimer's (Bąk et al., 2019).
Synthesis and Hypoglycemic Activity : Derivatives of the compound have been synthesized and shown to exhibit significant blood glucose-lowering activities in fasted rats, suggesting potential therapeutic applications for diabetes management (Eistetter & Wolf, 1982).
Mechanism of Action
Safety and Hazards
While specific safety and hazards information for benzyl (®-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate is not available, it’s worth noting that carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . Ethyl carbamate, a related compound, is a process contaminant sometimes found in fermented foods and alcoholic beverages .
Future Directions
Carbamate derivatives have received much attention due to their application in drug design and discovery . The increasing use of carbamates in medicinal chemistry suggests that benzyl (®-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate and similar compounds may have potential applications in future drug development .
Properties
IUPAC Name |
benzyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylsulfanylethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-18(22-11-14-7-3-1-4-8-14)19-16(17-12-21-17)13-23-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFJNZDQRVPSQX-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)[C@H](CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159797 | |
Record name | Phenylmethyl N-[(1R)-1-(2S)-2-oxiranyl-2-(phenylthio)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163462-16-6 | |
Record name | Phenylmethyl N-[(1R)-1-(2S)-2-oxiranyl-2-(phenylthio)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163462-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl N-[(1R)-1-(2S)-2-oxiranyl-2-(phenylthio)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, [(1R)-1-(2S)-oxiranyl-2-(phenylthio)ethyl]-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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